carbonic acid;4-(4-methylphenyl)sulfanylpiperidine
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Overview
Description
carbonic acid;4-(4-methylphenyl)sulfanylpiperidine is a chemical compound with the molecular formula C13H19NO3S It is known for its unique structure, which includes a piperidine ring substituted with a 4-methylphenylthio group and a carbonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;4-(4-methylphenyl)sulfanylpiperidine typically involves the reaction of 4-methylthiophenol with piperidine in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
carbonic acid;4-(4-methylphenyl)sulfanylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidines.
Scientific Research Applications
carbonic acid;4-(4-methylphenyl)sulfanylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid;4-(4-methylphenyl)sulfanylpiperidine involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)thio]piperidine
- 4-[(4-Methylphenyl)thio]piperidine hydrochloride
- 4-[(4-Methylphenyl)thio]piperidine sulfate
Uniqueness
carbonic acid;4-(4-methylphenyl)sulfanylpiperidine is unique due to its combination of a piperidine ring, a 4-methylphenylthio group, and a carbonic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
carbonic acid;4-(4-methylphenyl)sulfanylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.CH2O3/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;2-1(3)4/h2-5,12-13H,6-9H2,1H3;(H2,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUKOIZIUDVRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNCC2.C(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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